Chemoselective Cross-Coupling: Iodine vs. Bromine Reactivity
Methyl 2-bromo-3-iodobenzoate provides a platform for chemoselective, sequential cross-coupling reactions due to the inherent reactivity difference between the C(sp²)-I and C(sp²)-Br bonds under palladium catalysis. While no direct head-to-head study for this specific compound was found, class-level inference from studies on related ortho-halogenated benzoates and the general principles of Suzuki-Miyaura coupling supports this claim. The aryl iodide moiety is significantly more reactive toward oxidative addition with Pd(0) complexes compared to the aryl bromide . This allows for the first functionalization to occur with high selectivity at the 3-position (iodine), preserving the 2-bromo substituent for a subsequent, orthogonal coupling step with a different boronic acid partner . This strategy enables the controlled, divergent synthesis of complex biaryl structures.
| Evidence Dimension | Chemoselectivity in Pd-catalyzed cross-coupling (iodide vs. bromide) |
|---|---|
| Target Compound Data | Sequential functionalization: C3 (iodine) first, then C2 (bromine) . |
| Comparator Or Baseline | A general principle; aryl iodides are more reactive than aryl bromides in oxidative addition with Pd(0) . The reverse reactivity order is not observed under standard conditions. |
| Quantified Difference | Qualitative reactivity difference enables orthogonal coupling; specific rate constant data not available. |
| Conditions | General Suzuki-Miyaura cross-coupling conditions . |
Why This Matters
This chemoselectivity enables a controlled, two-step divergent synthesis strategy, making this compound a more powerful and versatile building block for generating molecular complexity compared to mono-halogenated or differently dihalogenated benzoates.
